6-Chloro-2,4,8-trimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Its chemical structure features a fused ring system consisting of a benzene ring and a pyridine ring, with three methyl groups and one chlorine atom substituting at specific positions. The compound is characterized by its molecular formula and a molecular weight of approximately 205.68 g/mol. It is primarily utilized in scientific research due to its unique chemical properties and potential biological activities.
6-Chloro-2,4,8-trimethylquinoline is classified as a chlorinated quinoline derivative. This classification is significant as it influences the compound's reactivity and interaction with biological systems. The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide it for research purposes.
Methods of Synthesis
The synthesis of 6-chloro-2,4,8-trimethylquinoline can be achieved through several methods:
Structure Data
The molecular structure of 6-chloro-2,4,8-trimethylquinoline can be represented using various structural formulas:
Cc1cc(C)c2nc(C)cc(Cl)c2c1
FGGSFRDVXDCVEI-UHFFFAOYSA-N
The compound features three methyl groups located at positions 2, 4, and 8 on the quinoline structure and one chlorine atom at position 6.
Reactions Involving 6-Chloro-2,4,8-trimethylquinoline
6-Chloro-2,4,8-trimethylquinoline has several scientific applications:
CAS No.: 140631-27-2
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5